molecular formula C18H17N3O3S B2648157 2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 1207058-49-8

2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No. B2648157
CAS RN: 1207058-49-8
M. Wt: 355.41
InChI Key: MTIWYXRTUZBHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile”. More research is needed in this area .

Scientific Research Applications

Threonine Tyrosine Kinase (TTK) Inhibition

Another avenue of interest involves the design and synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones as selective orally bioavailable TTK inhibitors . While the specific compound mentioned is not directly cited, exploring its potential as a TTK inhibitor could be valuable.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Although not explicitly studied for this compound, related 6-alkenylamides of 4-anilinothieno[2,3-d]pyrimidines have been observed as irreversible EGFR inhibitors . Investigating whether our compound shares similar properties could be enlightening.

Other Biological Properties

Pyrimidine derivatives, especially those with thienopyrimidine scaffolds, have been associated with antioxidant, anti-inflammatory, and antimicrobial activities . Investigating these aspects further may reveal additional applications.

Future Directions

The future directions for the study of “2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile” could include further synthesis and characterization studies, investigation of its potential applications, and exploration of its mechanism of action .

properties

IUPAC Name

2-[7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-23-14-6-5-12(9-15(14)24-4-2)13-10-25-17-16(13)20-11-21(8-7-19)18(17)22/h5-6,9-11H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIWYXRTUZBHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile

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